molecular formula C13H12N2O3 B8806912 2-(Benzyloxy)-5-nitroaniline CAS No. 88964-90-3

2-(Benzyloxy)-5-nitroaniline

Cat. No. B8806912
CAS RN: 88964-90-3
M. Wt: 244.25 g/mol
InChI Key: VWLXPSZDHYNSRA-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-nitroaniline is a useful research compound. Its molecular formula is C13H12N2O3 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
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properties

CAS RN

88964-90-3

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

5-nitro-2-phenylmethoxyaniline

InChI

InChI=1S/C13H12N2O3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,14H2

InChI Key

VWLXPSZDHYNSRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl (2-(benzyloxy)-5-nitrophenyl)carbamate (1.0 g) in DCM (10 mL), cooled to 0° C., was added trifluoroacetic acid (5.0 mL). The reaction mixture was stirred at 0° C. for 15 minutes and then at room temperature for 30 minutes. The reaction was monitored by TLC using hexane:ethyl acetate (3:7) as mobile phase. After completion, the reaction mixture was quenched in water and neutralized with sodium bicarbonate. Product was extracted into DCM. The organic layer was washed with brine, dried over sodium sulfate and concentrated completely under reduce pressure at 40° C. Crude material was purified by trituration with diethyl ether to give 0.7 g of 2-(benzyloxy)-5-nitroaniline. 1H NMR: DMSO-d6 (400 MHz): 5.26 (s, 2H), 5.44 (s, 2H), 7.04 (d, 1H, J=8.8), 7.34 (m, 1H), 7.45 (m, 3H), 7.50 (s, 1H), 7.520 (d, 2H, J=2.8).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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